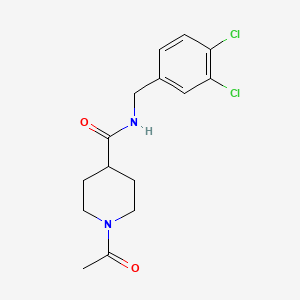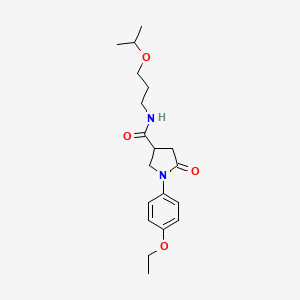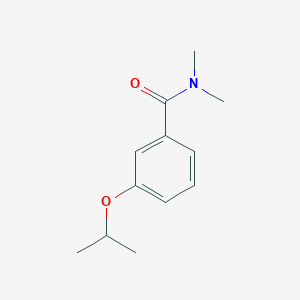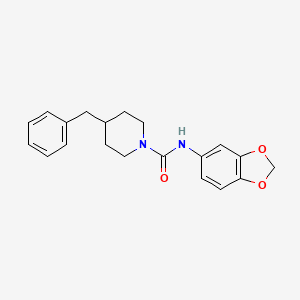![molecular formula C24H16Cl2N2O2 B5313380 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile, also known as DCMVG, is a compound that has been widely used in scientific research due to its unique chemical structure and properties. This compound belongs to the family of styryl benzene derivatives and has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the signaling pathway known as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile has been shown to have various biochemical and physiological effects on cells and tissues. In vitro studies have shown that 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile can inhibit the growth of tumors and reduce tumor size in animal models. 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile is its unique chemical structure and properties, which make it a useful tool for studying various biological and chemical processes. Its fluorescent properties make it a useful probe for studying the structure and function of biological membranes. Its potential anti-cancer properties make it a promising candidate for the development of new cancer therapies. However, one of the limitations of 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Direcciones Futuras
There are many potential future directions for the study of 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile. One area of research could be the development of new cancer therapies based on the anti-cancer properties of 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile. Another area of research could be the development of new fluorescent probes based on the chemical structure of 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile. Additionally, further studies could be conducted to better understand the mechanism of action of 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile and its potential therapeutic applications in various fields.
Métodos De Síntesis
The synthesis of 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile involves a multi-step reaction process that starts with the preparation of 2,4-dichlorobenzyl alcohol. This is followed by the synthesis of 3-methoxy-4-hydroxybenzaldehyde, which is then subjected to a Knoevenagel condensation reaction with cyanoacetic acid to form the intermediate product. The final step involves the reaction of the intermediate product with 4-hydroxybenzaldehyde in the presence of a base to yield 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile.
Aplicaciones Científicas De Investigación
3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile has been widely used in scientific research due to its unique chemical structure and properties. It has been studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biology, 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile has been used as a fluorescent probe to study the structure and function of biological membranes. In chemistry, 3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile has been used as a building block for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
3-[(E)-1-cyano-2-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O2/c1-29-24-11-16(9-20(14-28)18-4-2-3-17(10-18)13-27)5-8-23(24)30-15-19-6-7-21(25)12-22(19)26/h2-12H,15H2,1H3/b20-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCHUCIAIRKBOD-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)


![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one hydrochloride](/img/structure/B5313381.png)

